molecular formula C14H19BrN2O3 B2411458 tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1390326-98-3

tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2411458
CAS No.: 1390326-98-3
M. Wt: 343.221
InChI Key: WVXJXSBIKGVKAE-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromo-3-methylphenyl moiety through a carbamoylmethyl linkage

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-9-7-10(5-6-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXJXSBIKGVKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated aromatic compound. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromo-3-methylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Corresponding oxidized phenyl derivatives.

    Reduction Products: Reduced phenyl derivatives.

Scientific Research Applications

Synthetic Applications

1.1 Building Block for Organic Synthesis

tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate serves as an important intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki coupling, to form complex molecules. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Synthesis of Tetrasubstituted Pyrroles

The compound has been employed in the synthesis of tetrasubstituted pyrroles, which are significant in medicinal chemistry due to their diverse biological activities. The reaction typically involves the compound's interaction with amines under catalytic conditions.

Biological Applications

2.1 Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Compounds with related structures have shown potential in reducing oxidative stress, which is crucial for neuroprotection.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase .

2.2 Mechanism of Action

The mechanism of action involves the interaction of the carbamate group with nucleophilic sites on proteins, leading to modifications that can alter enzyme activities or receptor functions. The brominated phenyl group may also participate in non-covalent interactions that enhance biological activity.

Industrial Applications

3.1 Specialty Chemicals Production

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and adhesives due to its stability and reactivity .

Case Studies and Research Findings

StudyFocusFindings
Study on Neuroprotective Effects Investigated antioxidant propertiesCompounds similar to this carbamate showed reduced oxidative stress in cellular models .
Enzyme Inhibition Research Targeting acetylcholinesteraseDemonstrated potential for preventing amyloid-beta aggregation in neurodegenerative conditions.
Synthetic Pathways Exploration Synthesis of complex moleculesUtilized in multi-step synthesis leading to tetrasubstituted pyrroles.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The brominated phenyl group can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate

Uniqueness: tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a brominated aromatic ring and a carbamate group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate, commonly referred to by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (4-bromo-3-methylphenyl)carbamate, with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol. The structure includes a tert-butyl group, a carbamate moiety, and a brominated aromatic ring, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to reduce oxidative stress in cellular models, which is crucial for neuroprotection.
  • Inhibition of Enzymatic Activity : Some derivatives are known to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, potentially preventing amyloid-beta aggregation.

Biological Activity Insights

Recent studies have highlighted the biological activities associated with this compound:

  • Neuroprotective Effects : In vitro studies suggest that related compounds can protect astrocytes from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokines like TNF-α and scavenging free radicals .
  • Antimicrobial Properties : Research on similar carbamate derivatives indicates potential antimicrobial activity against various pathogens. For instance, O-aryl-carbamoyl derivatives have demonstrated significant antimicrobial effects against planktonic microbial cells and biofilm formation .

Neuroprotective Study

A study investigated the neuroprotective effects of a structurally similar compound (M4) in astrocyte cultures exposed to amyloid-beta. The results showed that the compound significantly reduced cell death and inflammatory markers, indicating a protective effect against neurodegeneration .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of O-aryl-carbamoyl derivatives, revealing low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the carbamate structure can enhance antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
M4 (related compound)NeuroprotectionInhibition of TNF-α and free radicals
O-aryl-carbamoyl derivativesAntimicrobialDisruption of biofilm formation
tert-butyl N-{[(4-bromo-3-methylphenyl)...}Potential neuroprotectiveInhibition of β-secretase and acetylcholinesterase

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